

synthesis of N,O-Bis(trifluoroacetyl)hydroxylamine from hydroxylamine hydrochloride

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Compound of Interest

Compound Name: N,O-Bis(trifluoroacetyl)hydroxylamine

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An In-depth Technical Guide to the Synthesis of **N,O-Bis(trifluoroacetyl)hydroxylamine** from Hydroxylamine Hydrochloride

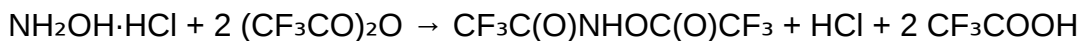
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **N,O-Bis(trifluoroacetyl)hydroxylamine**, a versatile reagent in organic synthesis, particularly as an electrophilic nitrogen source. The primary and most established method involves the direct acylation of hydroxylamine hydrochloride with trifluoroacetic anhydride (TFAA)[1][2]. This document outlines the detailed experimental protocol, key reaction parameters, and characterization data for this synthesis.

Reaction Principle and Stoichiometry

The synthesis proceeds via the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of trifluoroacetic anhydride. A subsequent acylation of the oxygen atom leads to the desired N,O-bis-acylated product. To ensure the complete bis-acylation of the hydroxylamine molecule, a stoichiometric excess of the acylating agent is typically employed[1]. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the trifluoroacetic anhydride.

The overall balanced chemical equation for the synthesis is:



Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **N,O-Bis(trifluoroacetyl)hydroxylamine**.

Parameter	Value	Reference
Molar Ratio (Hydroxylamine HCl : TFAA)	1 : 2.2	[1]
Molecular Weight of Hydroxylamine HCl	69.49 g/mol	
Molecular Weight of TFAA	210.03 g/mol	
Molecular Weight of Product	225.05 g/mol	
Theoretical Yield	Based on limiting reagent	
Physical Appearance of Product	White to off-white crystalline solid	[2]
Purification Method	Recrystallization from Dichloromethane (CH_2Cl_2)	[1]

Detailed Experimental Protocol

This protocol is a representative procedure based on established synthetic methods.

Materials and Equipment:

- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Trifluoroacetic anhydride (TFAA)
- Anhydrous dichloromethane (CH_2Cl_2)

- Round-bottom flask with a magnetic stir bar
- Dropping funnel
- Ice bath
- Rotary evaporator
- Recrystallization apparatus
- Inert atmosphere setup (e.g., nitrogen or argon line)

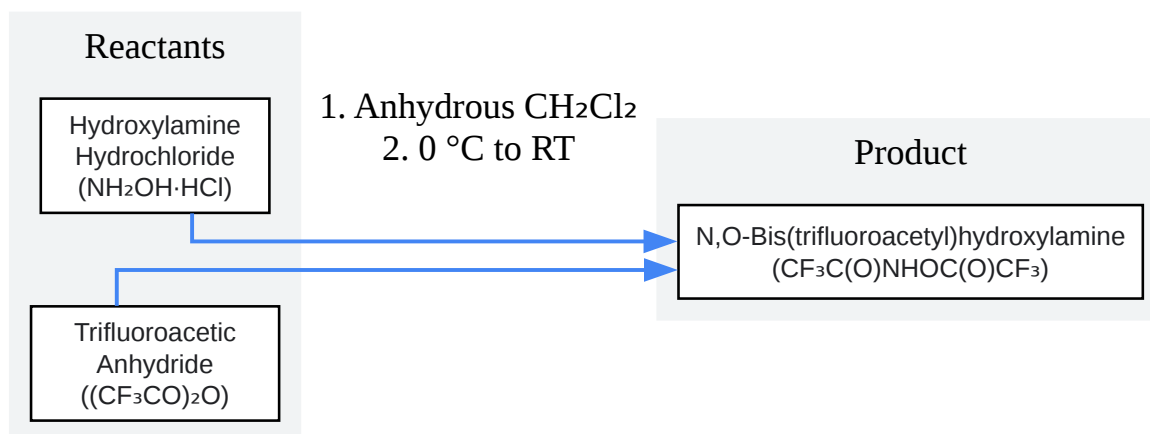
Procedure:

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, suspend hydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane.
- **Cooling:** Cool the suspension to 0 °C using an ice bath.
- **Addition of TFAA:** Slowly add trifluoroacetic anhydride (2.2 eq) to the stirred suspension via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFAA.
 - The crude product is obtained as a solid.
- **Purification:**
 - Recrystallize the crude solid from a minimal amount of hot dichloromethane.

- Allow the solution to cool to room temperature and then place it in a freezer to facilitate complete crystallization.
- Collect the white to off-white crystalline product by vacuum filtration.
- Wash the crystals with a small amount of cold dichloromethane.
- Dry the purified **N,O-Bis(trifluoroacetyl)hydroxylamine** under vacuum.

Visualizations

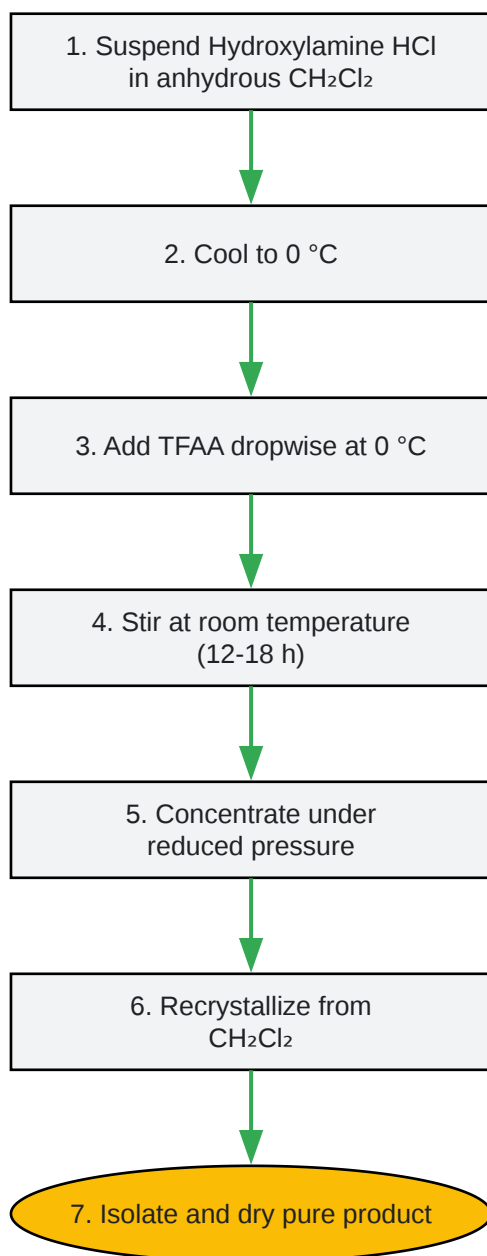
Reaction Pathway



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Caption: Synthesis of **N,O-Bis(trifluoroacetyl)hydroxylamine**.

Experimental Workflow



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Caption: Experimental workflow for the synthesis.

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References

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- 2. N,O-Bis(trifluoroacetyl)hydroxylamine | 684-78-6 | Benchchem [benchchem.com]
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